molecular formula C22H23F3N8O B560598 Darovasertib CAS No. 1874276-76-2

Darovasertib

Cat. No.: B560598
CAS No.: 1874276-76-2
M. Wt: 472.5 g/mol
InChI Key: XXJXHXJWQSCNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Darovasertib is a first-in-class oral, small molecular inhibitor of protein kinase C (PKC). It has shown potential in treating metastatic uveal melanoma, a type of eye cancer. The compound works by inhibiting both conventional (α, β) and novel (δ, ϵ, η, θ) isoforms of PKC, which are crucial in the pathogenesis of uveal melanoma .

Biochemical Analysis

Biochemical Properties

Nvp-lxs196 plays a significant role in biochemical reactions by inhibiting the activity of PKC, a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . The compound interacts with these enzymes, leading to changes in cellular processes .

Cellular Effects

Nvp-lxs196 has shown to influence cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism . In the context of metastatic uveal melanoma, Nvp-lxs196 has demonstrated encouraging clinical activity .

Molecular Mechanism

The molecular mechanism of Nvp-lxs196 involves its binding interactions with PKC, leading to the inhibition of this enzyme . This interaction results in changes in gene expression and impacts various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nvp-lxs196 have been observed over time. The compound has shown stability and has been well-tolerated in preclinical species . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Nvp-lxs196 vary with different dosages in animal models. At doses ≥500 mg/day, hypotension was the most common dose-limiting toxicity, which was manageable with Nvp-lxs196 interruption and dose reduction .

Metabolic Pathways

Nvp-lxs196 is involved in the PKC metabolic pathway . It interacts with PKC, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Given its role as a PKC inhibitor, it is likely to interact with cellular transporters or binding proteins .

Subcellular Localization

The subcellular localization of Nvp-lxs196 is also yet to be fully understood. Given its molecular mechanism of action, it is likely to be localized to specific compartments or organelles where PKC is active .

Preparation Methods

The preparation of darovasertib involves several synthetic routes and reaction conditions. One method includes the synthesis of a crystal form of this compound, which is referred to as “compound I”. The chemical name of this compound is 3-amino-N-(3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl)-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxamide

Chemical Reactions Analysis

Darovasertib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Darovasertib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used for the treatment of metastatic uveal melanoma. Clinical trials have shown that this compound, both as a single agent and in combination with other drugs like binimetinib and crizotinib, has demonstrated promising early activity in patients with metastatic uveal melanoma .

Mechanism of Action

Darovasertib exerts its effects by inhibiting PKC, which prevents the activation of PKC-mediated signaling pathways. This inhibition blocks the downstream ERK pathway and diminishes focal adhesion kinase (FAK) activity. This compound acts as a dual inhibitor of PKC and PRK/PKN, making it highly effective in preclinical models of primary and metastatic uveal melanoma .

Comparison with Similar Compounds

Compared to other PKC inhibitors, such as sotrastaurin and enzastaurin, darovasertib is significantly more potent in inhibiting conventional and novel PKC proteins. It also has a better tolerability and safety profile . Other similar compounds include binimetinib and crizotinib, which are often used in combination with this compound to enhance its efficacy .

Properties

IUPAC Name

3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N8O/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJXHXJWQSCNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=C(N=CC=C2)NC(=O)C3=NC(=CN=C3N)C4=C(C=CC=N4)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874276-76-2
Record name Darovasertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1874276762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IDE-196
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DAROVASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YF0M8O09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.